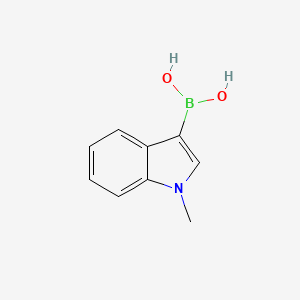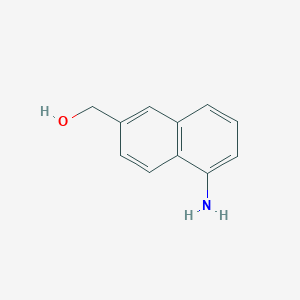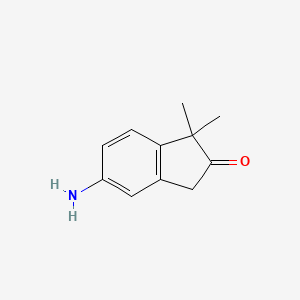
(1-Methyl-1H-indol-3-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Methyl-1H-indol-3-yl)boronic acid is a boronic acid derivative of indole, a significant heterocyclic compound. Indole derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, organic synthesis, and material science. The boronic acid group in this compound makes it particularly useful in Suzuki-Miyaura coupling reactions, which are pivotal in the formation of carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methyl-1H-indol-3-yl)boronic acid typically involves the borylation of 1-methylindole. One common method is the iridium-catalyzed C-H borylation, where 1-methylindole reacts with bis(pinacolato)diboron in the presence of an iridium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale borylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: (1-Methyl-1H-indol-3-yl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form phenols.
Substitution: The boronic acid group can be substituted with various electrophiles.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Electrophiles like alkyl halides or acyl chlorides.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenolic derivatives.
Substitution: Various substituted indole derivatives.
Aplicaciones Científicas De Investigación
(1-Methyl-1H-indol-3-yl)boronic acid has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules via Suzuki-Miyaura coupling.
Biology: Indole derivatives are known for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Used in the synthesis of materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of (1-Methyl-1H-indol-3-yl)boronic acid in various reactions involves the formation of a boronate ester intermediate, which then undergoes transmetalation with a palladium catalyst in Suzuki-Miyaura coupling. This process facilitates the formation of a new carbon-carbon bond. The indole ring can interact with various biological targets, including enzymes and receptors, through hydrogen bonding, π-π interactions, and hydrophobic effects.
Comparación Con Compuestos Similares
- 1-Methylindole-2-boronic acid
- 1-Methylindole-5-boronic acid
- 1H-Indole-3-boronic acid
Comparison: (1-Methyl-1H-indol-3-yl)boronic acid is unique due to the presence of the methyl group at the 1-position, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different steric and electronic properties, affecting its suitability for specific reactions and applications.
Propiedades
Fórmula molecular |
C9H10BNO2 |
|---|---|
Peso molecular |
174.99 g/mol |
Nombre IUPAC |
(1-methylindol-3-yl)boronic acid |
InChI |
InChI=1S/C9H10BNO2/c1-11-6-8(10(12)13)7-4-2-3-5-9(7)11/h2-6,12-13H,1H3 |
Clave InChI |
UPJKNBOZKSPTGC-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CN(C2=CC=CC=C12)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-(5-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine](/img/structure/B11912339.png)


![4-Methyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole](/img/structure/B11912370.png)
![2-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B11912374.png)
